molecular formula C13H13NO4S B3006027 2-Oxo-2-(((5-(thiophen-3-yl)furan-2-yl)methyl)amino)ethyl acetate CAS No. 2034565-02-9

2-Oxo-2-(((5-(thiophen-3-yl)furan-2-yl)methyl)amino)ethyl acetate

Cat. No. B3006027
CAS RN: 2034565-02-9
M. Wt: 279.31
InChI Key: QDLFXEBRNHLOAU-UHFFFAOYSA-N
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Description

“2-Oxo-2-(((5-(thiophen-3-yl)furan-2-yl)methyl)amino)ethyl acetate” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring made up of one sulfur as heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “2-Oxo-2-(((5-(thiophen-3-yl)furan-2-yl)methyl)amino)ethyl acetate” is complex, with a thiophene ring as one of its key components . The thiophene ring system exhibits many pharmacological properties .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, they can participate in condensation reactions to form aminothiophene derivatives . They can also react with cyanoacetic acids derivatives to form 2-amino-1-aryl-4-oxo-5-(2-oxoethylidene)-1H-4,5-dihydropyrrole-3-carboxylic acids .

Scientific Research Applications

Synthesis and Biological Activity

  • Methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives, similar in structure to 2-Oxo-2-(((5-(thiophen-3-yl)furan-2-yl)methyl)amino)ethyl acetate, have been synthesized and studied for their biological activities. These compounds showed cytotoxicity against cancer cell lines and bacterial activity, with one derivative demonstrating significant activity against the HeLa cell line and photogenic bacteria (Phutdhawong et al., 2019).

Photoinduced Direct Oxidative Annulation

  • Photoinduced direct oxidative annulation techniques have been used to create highly functionalized polyheterocyclic compounds, involving molecules structurally related to 2-Oxo-2-(((5-(thiophen-3-yl)furan-2-yl)methyl)amino)ethyl acetate. These compounds show the potential for ESIPT (Excited-State Intramolecular Proton Transfer) phenomena (Zhang et al., 2017).

Pharmacological Activities

  • Ethyl 2-[2-substituted-4-(thiophen-2-yl) thiazol-5-yl] acetates, bearing structural similarities, have been synthesized and screened for anti-inflammatory, analgesic, and antioxidant activities. Certain compounds exhibited significant activities comparable to indomethacin and aspirin (Attimarad et al., 2017).

Synthesis of Clopidogrel Sulfate

  • In the synthesis of Clopidogrel, an intermediate structurally akin to 2-Oxo-2-(((5-(thiophen-3-yl)furan-2-yl)methyl)amino)ethyl acetate was utilized. This illustrates its potential utility in the synthesis of complex pharmaceuticals (Hu Jia-peng, 2012).

Antimicrobial Activity

  • Schiff Bases of 2-amino-4-(4-chlorophenyl) –n-(3-furan-2-ylmethyl carboxamido) thiophenes were synthesized using a method that could potentially apply to the synthesis of 2-Oxo-2-(((5-(thiophen-3-yl)furan-2-yl)methyl)amino)ethyl acetate derivatives. These compounds were tested for antimicrobial activity, showing potential in medicinal chemistry (Arora et al., 2013).

Future Directions

Thiophene derivatives have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future research directions might include further exploration of the synthesis, properties, and applications of such compounds.

properties

IUPAC Name

[2-oxo-2-[(5-thiophen-3-ylfuran-2-yl)methylamino]ethyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S/c1-9(15)17-7-13(16)14-6-11-2-3-12(18-11)10-4-5-19-8-10/h2-5,8H,6-7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLFXEBRNHLOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)NCC1=CC=C(O1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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